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molecular formula C14H21ClN2O2 B8404366 1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No. B8404366
M. Wt: 284.78 g/mol
InChI Key: ZJJVMOCDIGKVAK-UHFFFAOYSA-N
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Patent
US05252569

Procedure details

To epichlorohydrin (3.9 ML, 50 mmol) in CH3CN (3 mL) at 0° C. was added 1-(2-methoxyphenyl)piperazine (9 mL, 50 mmol) in CH3CN (20 mL) dropwise over 5 minutes under a nitrogen atmosphere. After 16 hours the resultant white precipitate was filtered away, washed with CH3CN and acetone, dried at 30° C. in a vacuum oven and identified as pure product (7.28 g, 51.1%). mp 96°-98° C. DCI/MS M+1=285. (100 MHz) 1 H nmr (dmso-d6) δ:6.9 (m, 4H), 3.76(m, 1H), 3.76 (s, 3H), 3.62 (d of d, 2H), 2.96 (m, 4H), 2.56 (m, 6H).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>CC#N>[Cl:2][CH2:1][CH:3]([OH:5])[CH2:4][N:17]1[CH2:16][CH2:15][N:14]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][CH3:6])[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
9 mL
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 16 hours the resultant white precipitate was filtered away
Duration
16 h
WASH
Type
WASH
Details
washed with CH3CN and acetone
CUSTOM
Type
CUSTOM
Details
dried at 30° C. in a vacuum oven

Outcomes

Product
Name
Type
Smiles
ClCC(CN1CCN(CC1)C1=C(C=CC=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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